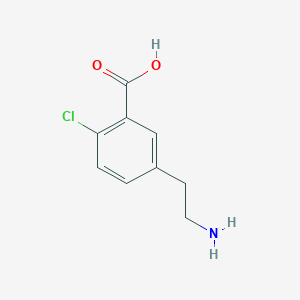
2-Bromo-3-iodo-isonicotinic acid
描述
2-Bromo-3-iodo-isonicotinic acid is a halogenated derivative of isonicotinic acid It is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring
作用机制
Target of Action
The primary target of 2-Bromo-3-iodo-isonicotinic acid is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the signal transduction pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .
Mode of Action
This compound acts as a JAK inhibitor . It binds to the active site of the JAK enzymes, preventing them from phosphorylating and activating signal transducers and activators of transcription (STATs). This inhibits the JAK-STAT signaling pathway, leading to a decrease in the transcription of genes involved in inflammation and cell proliferation .
Biochemical Pathways
The inhibition of the JAK-STAT signaling pathway by this compound affects several downstream biochemical pathways. These include pathways involved in cell proliferation, differentiation, apoptosis, and immune response . By inhibiting these pathways, the compound can modulate immune responses and inhibit the growth of certain types of cancer cells .
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to a variety of molecular and cellular effects. These include a reduction in inflammation, inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . These effects make the compound a potential therapeutic agent for autoimmune diseases and certain types of cancer .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-iodo-isonicotinic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and gene expression. These temporal effects are important considerations for the design and interpretation of experimental studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential development as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted. The effects of this compound on metabolic flux and metabolite levels are important considerations for its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in target tissues. Additionally, binding to intracellular proteins can affect the localization and concentration of this compound within cells, thereby influencing its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-isonicotinic acid typically involves halogenation reactions. One common method is the bromination of isonicotinic acid followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium bromide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.
科学研究应用
2-Bromo-3-iodo-isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
相似化合物的比较
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Comparison: 2-Bromo-3-iodo-isonicotinic acid is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical properties and reactivity compared to its non-halogenated counterparts. This makes it a valuable compound for specific applications where these halogen atoms play a crucial role in the desired chemical transformations.
属性
IUPAC Name |
2-bromo-3-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFUWMDAAYELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590343 | |
| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-29-8 | |
| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)










